2-(Benzyloxy)-5-fluorobenzaldehyde
Overview
Description
2-(Benzyloxy)-5-fluorobenzaldehyde is a compound that falls within the category of aromatic aldehydes, which are known for their utility in various chemical syntheses and applications. Aromatic aldehydes are key intermediates in the production of numerous chemical products, including pharmaceuticals, agrochemicals, and polymers .
Synthesis Analysis
The synthesis of aromatic aldehydes, such as 2-(Benzyloxy)-5-fluorobenzaldehyde, can be achieved through various methods. One approach involves the use of 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) as a derivatization reagent for aromatic aldehydes in liquid chromatography, indicating the potential for sensitive detection and analysis of such compounds . Another method includes the transformation of pentafluorobenzaldehyde into aryl-substituted benzaldehydes through nucleophilic substitution, which could be adapted for the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde by choosing appropriate phenolic reactants . Additionally, the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, which could be a step towards the synthesis of halogenated benzaldehydes like 2-(Benzyloxy)-5-fluorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of aromatic aldehydes, including 2-(Benzyloxy)-5-fluorobenzaldehyde, can be studied using spectroscopic techniques. For instance, Fourier Transform Microwave Spectroscopy has been used to study the rotamers of 2-fluorobenzaldehyde, which is structurally similar to 2-(Benzyloxy)-5-fluorobenzaldehyde. Such studies reveal information about the planarity of the molecules, the orientation of functional groups, and the presence of intramolecular interactions .
Chemical Reactions Analysis
Aromatic aldehydes like 2-(Benzyloxy)-5-fluorobenzaldehyde can undergo various chemical reactions. They can react with amines to form Schiff bases, which are useful intermediates in organic synthesis . They can also participate in condensation reactions with compounds such as pipecolic acid to form benzylidene-oxaindolizidines, which have potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-5-fluorobenzaldehyde can be inferred from studies on similar aromatic aldehydes. These properties include solubility, melting point, boiling point, and reactivity towards other chemical reagents. For example, the introduction of a fluorine atom can increase the lipophilicity of the molecule, which can affect its biological activity and solubility in organic solvents . The presence of the benzyloxy group can also influence the reactivity of the aldehyde group, making it a versatile intermediate for further chemical transformations .
Scientific Research Applications
-
2-Benzyloxy-5-fluorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction .
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2-Benzyloxy-1-methylpyridinium triflate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The compound is used in situ, with N-methylation of 2-benzyloxypyridine delivering the active reagent .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield .
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2-(Benzyloxy)thiophenol
- Scientific Field : Environmental and Biological Detection
- Application Summary : This compound is used in the detection and monitoring of thiophenol levels in environmental and biological systems.
- Methods of Application : The specific methods of application would depend on the detection system being used.
- Results or Outcomes : The outcomes would depend on the specific detection system.
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2-(2-Benzyloxy)aryloxazolines
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the base-induced Wittig rearrangement .
- Methods of Application : The compound is used in a reaction with a base .
- Results or Outcomes : The rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
properties
IUPAC Name |
5-fluoro-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMOFXIJPHQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-fluorobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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